2-chloro-N-(2-hydroxyethyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZKNEFDRPEFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 2 Hydroxyethyl Propanamide and Its Structural Congeners
Established Synthetic Pathways to 2-Chloro-N-(2-hydroxyethyl)propanamide
The formation of the amide bond in this compound is typically achieved through well-established acylation reactions. These methods involve the reaction of an amine with a carboxylic acid derivative, offering reliable and high-yielding routes to the desired product.
The most direct route to this compound involves the acylation of ethanolamine (B43304) with 2-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of ethanolamine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct that is formed. google.com Conducting the reaction under an inert atmosphere at room temperature helps to ensure a high yield and purity of the final product. google.com
The general procedure for this synthesis is outlined below:
Ethanolamine is dissolved in a suitable aprotic solvent.
A base, like triethylamine, is added to the solution.
2-chloropropionyl chloride is added dropwise, often at a reduced temperature to control the reaction's exothermicity.
The mixture is stirred for a set period to ensure the completion of the reaction.
Workup typically involves filtration to remove the hydrochloride salt of the base, followed by purification of the product.
This direct acylation method is highly efficient and widely used for preparing a variety of N-substituted amides from readily available starting materials. nih.govresearchgate.net
A structural congener of the target compound, 2-chloro-N-(2-hydroxyethyl)acetamide, can be synthesized using chloroacetyl chloride instead of 2-chloropropionyl chloride. Chloroacetyl chloride is a versatile bifunctional reagent widely employed in organic synthesis for acylation reactions with amines and alcohols. tandfonline.comchemicalbook.com The high reactivity of the acid chloride functional group facilitates the formation of amide bonds under relatively mild conditions. tandfonline.com
A typical synthesis involves the dropwise addition of chloroacetyl chloride to a cooled solution of an amine in a dry aprotic solvent, such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). prepchem.comsphinxsai.com An inorganic base like anhydrous sodium carbonate or an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often used to scavenge the HCl produced during the reaction. prepchem.comsphinxsai.com The reaction is initially conducted at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature for several hours to ensure complete conversion. prepchem.comsphinxsai.com The product is then isolated through filtration and evaporation of the solvent, followed by purification steps like liquid-liquid extraction and chromatography. prepchem.com
| Target Compound | Acylating Agent | Amine | Typical Base | Key Features |
|---|---|---|---|---|
| This compound | 2-Chloropropionyl chloride | Ethanolamine | Triethylamine (TEA) | Forms a propanamide linkage. google.com |
| 2-chloro-N-(2-hydroxyethyl)acetamide | Chloroacetyl chloride | Ethanolamine | Sodium Carbonate, DBU | Forms an acetamide (B32628) linkage; versatile reagent. tandfonline.comprepchem.comsphinxsai.com |
Advanced Polymerization Initiator Synthesis: Application of this compound in Controlled Radical Polymerization
Beyond its synthesis, this compound serves as a highly functional molecule in materials science, particularly as an initiator for controlled radical polymerization techniques. Its structure contains both an initiating site (the carbon-chlorine bond) and a functional group (the hydroxyl group), making it a valuable tool for creating complex polymer architectures.
Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights, low dispersity, and well-defined architectures. The success of ATRP relies on the choice of a suitable initiator. colab.ws this compound is an effective initiator for ATRP because the carbon-chlorine bond can be reversibly cleaved by a transition metal catalyst (typically a copper complex) to generate a radical that initiates polymerization. google.com
The initiation process involves the following steps:
Activation: The copper(I) catalyst complex abstracts the chlorine atom from this compound. This creates a radical on the α-carbon and oxidizes the catalyst to a copper(II) species.
Propagation: The generated radical adds to a monomer molecule, initiating the growth of the polymer chain.
Deactivation: The copper(II) complex can donate the chlorine atom back to the propagating radical, reforming the dormant polymer chain and the copper(I) catalyst.
The structure of this compound makes it a bifunctional initiator. google.com The chloro group serves as the initiation site for ATRP, while the terminal hydroxyl group provides a point for further chemical modification or the initiation of a second, different type of polymerization, such as ring-opening polymerization (ROP). google.comugent.be This dual functionality is highly advantageous for the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. researchgate.net
By using the chloro group to initiate ATRP of a vinyl monomer (e.g., styrene (B11656) or acrylates), a polymer chain with a terminal hydroxyl group is produced. This "macroinitiator" can then be used to initiate the polymerization of a cyclic monomer (e.g., ε-caprolactone), resulting in the formation of an A-B diblock copolymer. This sequential polymerization strategy allows for the creation of materials that combine the properties of two different polymers in a single molecule.
| Functional Group | Role in Polymerization | Polymerization Type | Resulting Structure |
|---|---|---|---|
| C-Cl (Chloro) | Initiation Site | Atom Transfer Radical Polymerization (ATRP) | First polymer block (e.g., Polyacrylate) |
| -OH (Hydroxyl) | Initiation Site / Functional Handle | Ring-Opening Polymerization (ROP) / Post-polymerization modification | Second polymer block (e.g., Polyester) or functional end-group |
Derivatization Strategies for Functionalized N-Propanamides
The chemical structure of this compound offers two primary sites for derivatization: the hydroxyl group and the chlorine atom. These sites allow for the introduction of various functional groups, leading to a wide range of modified N-propanamides with tailored properties.
The terminal hydroxyl group can undergo reactions typical of alcohols. Esterification with an acyl chloride or carboxylic anhydride (B1165640) can introduce a new ester functionality. This is a common strategy for attaching other molecules or modifying the compound's physical properties, such as solubility. Alternatively, the hydroxyl group can be used to initiate other types of polymerization, as discussed in the context of block copolymers. nih.gov
The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups at the α-position to the amide carbonyl. For instance, reaction with azide (B81097) nucleophiles can introduce an azido (B1232118) group, which can then be used in "click" chemistry reactions. Reaction with other nucleophiles can introduce functionalities such as ethers, thiols, or other carbon-based substituents, further expanding the chemical diversity of derivatives obtainable from this starting material. This versatility makes this compound a valuable platform for creating more complex functional molecules.
Chemical Transformations Involving the α-Chloro Moiety
The α-chloro group in this compound and its congeners is the most electrophilic site, making it highly susceptible to nucleophilic substitution reactions. The ease of displacement of the chloride ion facilitates the introduction of a wide variety of functional groups, including nitrogen, oxygen, and sulfur nucleophiles. This reactivity is a cornerstone for the diversification of this class of compounds.
The chemical reactivity of N-aryl 2-chloroacetamides, a class of structural congeners, is primarily defined by the facile replacement of the chlorine atom by various nucleophiles. This substitution can sometimes be followed by intramolecular cyclization to produce various heterocyclic systems. Under basic conditions, the hydrolysis of chloroacetamides proceeds via an intermolecular SN2 mechanism, resulting in the formation of hydroxy-substituted derivatives.
Studies on chloroacetamide-modified nucleotides have shown that the chloroacetamide group reacts efficiently and almost quantitatively with the thiol groups of cysteine and glutathione (B108866) through nucleophilic displacement of the chlorine. The reaction with the imidazole (B134444) group of histidine is also possible, although it proceeds more slowly.
Below is a table summarizing representative nucleophilic substitution reactions at the α-chloro position of 2-chloro-N-(substituted)propanamide analogs.
Table 1: Nucleophilic Substitution Reactions at the α-Chloro Moiety
| Reactant (Congener) | Nucleophile | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine) | Et3N | 85 |
| Chloroacetamide-modified dCMP | Cysteine | dCMP-cysteine conjugate | Phosphate buffer (pH 7) | ~95 |
| Chloroacetamide-modified dCMP | Histidine | dCMP-histidine conjugate | Phosphate buffer (pH 7), 1 week | 28 |
Chemical Transformations Involving the Hydroxyl Moiety
The terminal hydroxyl group of this compound offers another site for chemical modification, primarily through reactions such as esterification, etherification, and oxidation. These transformations allow for the introduction of lipophilic or other functional groups, significantly altering the physicochemical properties of the parent molecule.
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. For instance, N-β-hydroxyethyl-amides can be esterified in a manganese(II)-catalyzed reaction.
Etherification: The formation of an ether linkage is another common transformation. For example, N-(2-alkoxyethyl)alkanamides can be prepared by reacting a 2-oxazoline with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong base, such as sodium methoxide. This provides a pathway to congeners where the terminal hydroxyl group is converted to an alkoxy group.
Oxidation: The primary alcohol of the N-(2-hydroxyethyl) moiety can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. Mild oxidation, employing reagents like Dess-Martin periodinane (DMP) or conditions of a Swern oxidation, selectively yields the aldehyde, N-(2-oxoethyl)propanamide. The Swern oxidation, in particular, is known for its mild character and tolerance of other functional groups. Stronger oxidizing agents would lead to the corresponding carboxylic acid.
The table below details common transformations targeting the hydroxyl group in N-(2-hydroxyethyl)amide structures.
Table 2: Chemical Transformations of the Hydroxyl Moiety
| Reactant Type | Transformation | Reagents | Product Type | Notes |
|---|---|---|---|---|
| N-(2-hydroxyethyl)amide | Esterification | R'-COOH, Acid catalyst | N-(2-acyloxyethyl)amide | Reversible reaction. |
| 2-substituted-2-oxazoline | Etherification (synthesis of congeners) | R'-OH, Strong base (e.g., NaOMe) | N-(2-alkoxyethyl)amide | Ring-opening reaction of oxazoline. |
Strategic Modifications at the Amide Nitrogen and Carbonyl Centers
The amide bond itself, while generally stable, provides opportunities for strategic modifications at both the nitrogen atom and the carbonyl carbon. These transformations can alter the molecule's conformation, hydrogen bonding capability, and susceptibility to hydrolysis.
N-Alkylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl or aryl group. This N-alkylation typically requires the deprotonation of the amide with a strong base, such as sodium hydride (NaH), to form the corresponding amidate anion, which then acts as a nucleophile towards an alkyl halide. Alternatively, catalytic methods, such as using cobalt-nanocatalysts with alcohols, can achieve N-alkylation under milder conditions.
Reactions at the Carbonyl Center: The carbonyl group of the amide is relatively unreactive towards nucleophilic attack due to resonance stabilization. However, under forcing acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-chloropropanoic acid and 2-aminoethanol. A more sophisticated transformation involves the nickel-catalyzed cleavage of the amide C–N bond, which allows for the conversion of amides into esters under mild conditions. This reaction avoids the often harsh conditions required for hydrolysis.
The following table summarizes key modifications at the amide functional group.
Table 3: Modifications at the Amide Nitrogen and Carbonyl Centers
| Reactant Type | Transformation | Reagents | Product Type |
|---|---|---|---|
| N-H containing amide | N-Alkylation | 1. NaH, THF/DMF; 2. R'-X (Alkyl halide) | N-alkyl-N-(2-hydroxyethyl)amide |
| N-H containing amide | N-Alkylation with Alcohol | R'-OH, Cobalt-nanocatalyst | N-alkyl-N-(2-hydroxyethyl)amide |
| This compound | Hydrolysis | H3O+ or OH-, Heat | 2-Chloropropanoic acid + 2-Aminoethanol |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 2 Hydroxyethyl Propanamide
Nucleophilic Substitution Reactions at the Chlorinated Carbon Center
The carbon atom bonded to the chlorine atom in 2-chloro-N-(2-hydroxyethyl)propanamide is an electrophilic center, susceptible to attack by nucleophiles. Such reactions proceed via nucleophilic substitution, where the chlorine atom, a good leaving group, is replaced by the incoming nucleophile. The mechanism of this substitution can be either bimolecular (SN2) or unimolecular (SN1), depending on the reaction conditions and the nature of the nucleophile. chemguide.co.uk
In a typical SN2 reaction, a single concerted step involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond. libretexts.org This mechanism is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orglibretexts.org For this compound, an SN2 reaction with a nucleophile (Nu-) would proceed as follows:
Interactive Data Table: Factors Favoring SN2 Reaction at the Chlorinated Carbon
| Factor | Description | Implication for this compound |
| Substrate | Secondary alkyl halide | SN2 is possible, but may face some steric hindrance. |
| Nucleophile | Strong (e.g., OH-, RO-, CN-) | Increased reaction rate. |
| Solvent | Polar aprotic (e.g., Acetone, DMF) | Solvates the cation but not the nucleophile, enhancing its reactivity. |
| Leaving Group | Chloride ion (Cl-) | A good leaving group, facilitating the substitution. |
Conversely, the SN1 mechanism involves a two-step process. The first, and rate-determining, step is the spontaneous dissociation of the carbon-chlorine bond to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. chemguide.co.uk This pathway is favored by weak nucleophiles, polar protic solvents (which can stabilize the carbocation intermediate), and substrates that can form stable carbocations. The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org
Given that this compound is a secondary alkyl halide, it can potentially undergo both SN1 and SN2 reactions. The prevailing mechanism will be determined by the specific reaction conditions.
Reactivity of the Hydroxyl Group: Esterification and Other Functional Group Interconversions
The primary hydroxyl group in this compound is a versatile functional group that can participate in a variety of reactions, most notably esterification. In the presence of a carboxylic acid and an acid catalyst, the hydroxyl group can be converted to an ester. This reaction, known as Fischer esterification, is a reversible process. libretexts.org The use of excess alcohol or the removal of water can drive the equilibrium towards the formation of the ester. libretexts.org
The hydroxyl group can also be transformed into other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted to a better leaving group (e.g., a tosylate) to facilitate subsequent nucleophilic substitution reactions.
Interactive Data Table: Representative Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Carboxylic acid, Acid catalyst | Ester |
| Oxidation | Mild oxidizing agent (e.g., PCC) | Aldehyde |
| Oxidation | Strong oxidizing agent (e.g., KMnO4) | Carboxylic acid |
| Tosylation | Tosyl chloride, Pyridine | Tosylate |
Amide Bond Reactivity and Stability in Substituted Propanamides
Amide bonds are generally stable due to resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov This stability makes them relatively unreactive towards hydrolysis. However, under forcing acidic or basic conditions, the amide bond in this compound can be cleaved. youtube.com
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. Base-promoted hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This latter process is often referred to as saponification and is irreversible due to the deprotonation of the resulting carboxylic acid. youtube.com
The stability of the amide bond can be influenced by the nature of the substituents on the nitrogen and carbonyl carbon. In the case of this compound, the electron-withdrawing nature of the chloroalkyl group may have a modest effect on the reactivity of the amide bond.
Intramolecular Interactions and Conformational Dynamics Governing Reactivity
The spatial arrangement of the functional groups in this compound can significantly influence its reactivity. Intramolecular hydrogen bonding can play a crucial role in determining the molecule's preferred conformation. nih.gov A hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the oxygen of the amide carbonyl, or the chlorine atom. Similarly, the amide N-H could potentially interact with the hydroxyl oxygen or the chlorine atom.
The formation of such intramolecular hydrogen bonds can restrict the conformational freedom of the molecule, potentially influencing the accessibility of the reactive centers. mdpi.com For instance, a conformation stabilized by an intramolecular hydrogen bond might sterically hinder the approach of a nucleophile to the chlorinated carbon center, thereby affecting the rate of nucleophilic substitution.
Computational studies and spectroscopic techniques, such as NMR, can provide insights into the preferred conformations and the presence of intramolecular hydrogen bonds. mdpi.com The balance between different conformers is often temperature-dependent, which can in turn affect the molecule's reactivity at different temperatures. mdpi.com The study of related molecules like N-hydroxy amides has shown that hydrogen bonding can enforce specific conformations. nih.gov
Interactive Data Table: Potential Intramolecular Hydrogen Bonds
| Donor | Acceptor | Potential Impact on Reactivity |
| Hydroxyl (O-H) | Amide Carbonyl (C=O) | May decrease the nucleophilicity of the hydroxyl group and influence the electrophilicity of the carbonyl carbon. |
| Amide (N-H) | Hydroxyl Oxygen | Could alter the reactivity of the hydroxyl group. |
| Hydroxyl (O-H) | Chlorine | May influence the stability of the C-Cl bond and the leaving group ability of the chloride. rsc.org |
Spectroscopic Characterization Methodologies and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electronegative atoms like chlorine, oxygen, and nitrogen deshield nearby protons, causing their signals to appear at a lower field (higher ppm value).
For 2-chloro-N-(2-hydroxyethyl)propanamide, the structure suggests five distinct proton environments. The expected chemical shifts and splitting patterns, based on established correlation tables and analysis of similar structures, are outlined below. libretexts.org The n+1 rule is applied to predict the multiplicity of each signal, where 'n' is the number of adjacent, non-equivalent protons.
-CH₃ group: The methyl protons are adjacent to the methine (-CH) group. They are expected to appear as a doublet.
-CH(Cl) group: This methine proton is coupled to the three protons of the methyl group and will, therefore, appear as a quartet. Its proximity to the electron-withdrawing chlorine atom and the carbonyl group will shift it significantly downfield.
-NH proton: The amide proton often appears as a broad singlet or a triplet if coupling to the adjacent -CH₂- group is resolved. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.
-N-CH₂- group: These methylene (B1212753) protons are adjacent to the -CH₂OH group and are coupled to the amide proton. They are expected to appear as a triplet or quartet, shifted downfield by the adjacent nitrogen atom.
-CH₂OH group: These methylene protons are adjacent to the -N-CH₂- group and the hydroxyl group. They would likely appear as a triplet, shifted downfield due to the influence of the adjacent oxygen and nitrogen atoms.
-OH proton: The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on the solvent and hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH ₃ | ~1.7 | Doublet (d) |
| -CH (Cl)- | ~4.5 | Quartet (q) |
| -NH - | 5.5 - 8.0 | Broad Singlet (br s) or Triplet (t) |
| -N-CH ₂- | ~3.4 | Triplet (t) or Quartet (q) |
| -CH ₂-OH | ~3.7 | Triplet (t) |
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at lower fields.
The structure of this compound contains five unique carbon atoms. The predicted chemical shifts are based on the effects of adjacent functional groups. The carbonyl carbon of the amide is characteristically found far downfield, while the carbon attached to the chlorine atom is also significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ | ~20 |
| -C H(Cl)- | ~55 |
| -C =O | ~170 |
| -N-C H₂- | ~43 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). docbrown.info For this compound, a COSY spectrum would be expected to show cross-peaks connecting:
The -CH₃ protons with the -CH(Cl) proton.
The -NH proton with the -N-CH₂- protons.
The -N-CH₂- protons with the -CH₂OH protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. docbrown.info An HSQC spectrum would show cross-peaks that directly link the proton signals to their attached carbon signals, confirming the assignments made in the 1D spectra. For example, it would connect the proton signal at ~4.5 ppm to the carbon signal at ~55 ppm, confirming the -CH(Cl)- group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two or three bonds. docbrown.infodocbrown.info It is invaluable for piecing together the molecular skeleton. Key HMBC correlations expected for this molecule include:
A correlation from the -CH₃ protons to the -CH(Cl) carbon and the carbonyl carbon (-C=O).
A correlation from the -NH proton to the carbonyl carbon and the -N-CH₂- carbon.
Correlations from the -N-CH₂- protons to the carbonyl carbon and the -CH₂OH carbon.
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. libretexts.org NOE spectroscopy (NOESY) is a 2D experiment that maps these through-space interactions, providing powerful insights into the molecule's three-dimensional structure and preferred conformation. libretexts.orgyoutube.com
For an acyclic and flexible molecule like this compound, NOESY can be particularly useful for understanding the conformation around the amide bond. Amide bonds are known to have a significant barrier to rotation, which can lead to distinct cis and trans conformers. libretexts.org NOE correlations could help determine the preferred geometry. For instance, in a trans conformation (which is generally favored for secondary amides), a through-space correlation would be expected between the amide -NH proton and the -CH(Cl) proton. Conversely, correlations between the protons of the N-hydroxyethyl group and the propanamide moiety would reveal folding preferences in the side chain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the presence of key structural motifs.
The amide group gives rise to several characteristic vibrational bands, with the most intense and diagnostic being the Amide I band. nih.gov This band, which appears in both IR and Raman spectra, is primarily associated with the C=O stretching vibration. nih.gov Its precise frequency is sensitive to the local environment, including hydrogen bonding, conformation, and the electronic effects of substituents.
For this compound, the Amide I band is expected to appear in the typical region for secondary amides.
Table 3: Expected Amide I Vibrational Frequency
| Vibrational Mode | Spectroscopic Method | Expected Wavenumber (cm⁻¹) |
|---|
The presence of a strong absorption band in this region would provide definitive evidence for the amide functional group. pearson.com Other expected bands in the IR spectrum would include O-H and N-H stretching vibrations (typically broad, in the 3200-3500 cm⁻¹ region), C-H stretching (around 2850-3000 cm⁻¹), and C-Cl stretching (in the fingerprint region, ~600-800 cm⁻¹).
Hydroxyl Group Vibrational Signatures and Hydrogen Bonding Effects
The infrared (IR) spectrum of this compound is significantly influenced by the presence of both a hydroxyl (-OH) group and a secondary amide (-NH-) group. These functional groups are capable of forming hydrogen bonds, which profoundly affect the vibrational frequencies of the molecule.
The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a dilute, non-polar solvent where the molecule is isolated, a free, non-hydrogen-bonded hydroxyl group would exhibit a sharp absorption band around 3600 cm⁻¹. However, in the condensed phase (liquid or solid), this compound is expected to engage in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. This leads to a broad and intense absorption band in the 3200-3500 cm⁻¹ region. Intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and the carbonyl oxygen of the amide group.
Similarly, the N-H stretching vibration of the secondary amide group is affected by hydrogen bonding. A free N-H stretch typically appears near 3400-3500 cm⁻¹. In the presence of hydrogen bonding, this band shifts to a lower frequency (red-shift), usually appearing as a sharp to moderately broad peak around 3300 cm⁻¹. researchgate.netspectroscopyonline.com This N-H stretching mode is a key feature for identifying secondary amides. spectroscopyonline.com
The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is also sensitive to hydrogen bonding. leibniz-fli.deacs.org For secondary amides, this band is typically observed in the range of 1630-1680 cm⁻¹. spectroscopyonline.com Hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, resulting in a shift of the Amide I band to a lower wavenumber. The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1580 cm⁻¹ and is also conformationally sensitive. leibniz-fli.de The strength and nature of these hydrogen bonds can cause significant changes in the position and shape of these characteristic amide bands. acs.orgnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3500 | Broad, Strong |
| N-H (Amide) | Stretching (H-bonded) | ~3300 | Sharp to moderately broad, Medium |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Weak |
| C=O (Amide I) | Stretching | 1630 - 1680 | Strong, Sharp |
| N-H (Amide II) | Bending | 1510 - 1580 | Medium to Strong |
| C-Cl (Chloroalkane) | Stretching | 600 - 800 | Medium to Weak |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound (molecular formula: C₅H₁₀ClNO₂), the calculated monoisotopic molecular weight is approximately 151.04 Da. In the mass spectrum, the molecular ion peak (M⁺˙) would appear at m/z 151. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 153 with an intensity of about one-third that of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
The fragmentation of the molecular ion provides valuable structural information. Energetically unstable molecular ions break down into smaller, more stable fragment ions. wikipedia.orglibretexts.org For this compound, several key fragmentation pathways are anticipated:
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common. Loss of the ethyl group from the N-terminus would result in a fragment, but cleavage on the other side is more significant. Cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon (bearing the chlorine) can lead to the formation of an acylium ion.
Amide Bond Cleavage: The C-N amide bond is susceptible to cleavage, which is a common fragmentation pathway for amides. unl.ptnih.gov This would result in the formation of an acylium ion [CH₃CH(Cl)CO]⁺ at m/z 91/93 or the amine-containing fragment [HOCH₂CH₂NH]⁺.
Cleavage adjacent to the Hydroxyl Group: Alpha-cleavage next to the oxygen of the hydroxyethyl (B10761427) group can occur, leading to the loss of a CH₂OH radical and the formation of an ion at m/z 120/122.
Loss of Small Neutral Molecules: The molecular ion can lose small, stable neutral molecules such as H₂O (from the hydroxyl group), HCl, or C₂H₄O (ethylene oxide).
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Plausible Fragment Ion Structure | Origin |
|---|---|---|---|
| 151 | 153 | [C₅H₁₀ClNO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 120 | 122 | [M - CH₂OH]⁺ | α-cleavage at hydroxyl group |
| 106 | 108 | [M - CH₂CH₂OH]⁺ | Cleavage of N-CH₂ bond |
| 91 | 93 | [CH₃CH(Cl)CO]⁺ | Amide C-N bond cleavage |
| 61 | - | [NHCH₂CH₂OH]⁺ | Amide C-N bond cleavage |
| 44 | - | [CH₂=NHCH₂]⁺ | Rearrangement and cleavage |
Computational Chemistry and Theoretical Investigations of 2 Chloro N 2 Hydroxyethyl Propanamide and Analogs
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations are foundational to modern chemical research, enabling the prediction of molecular properties from first principles. For 2-chloro-N-(2-hydroxyethyl)propanamide and its analogs, DFT methods, particularly with functionals like B3LYP, are often employed due to their balance of computational cost and accuracy. researchgate.netresearchgate.netmalayajournal.org Ab initio methods, such as Hartree-Fock (RHF), while often more computationally intensive, provide a valuable framework for comparison. researchgate.net These methods are used to solve the Schrödinger equation approximately, yielding information about the molecule's energy, electron distribution, and geometry.
A crucial first step in any computational study is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the molecule's most stable three-dimensional structure. For flexible molecules like this compound, this process can identify multiple stable conformers.
Theoretical studies on analogous structures, such as 2-chloro-N-(p-tolyl)propanamide, reveal key structural parameters. researchgate.netnih.gov The amide moiety typically exhibits a planar or near-planar geometry due to the delocalization of the nitrogen lone pair. The C-N and C=O bond lengths in this analog were found to be approximately 1.345 Å and 1.224 Å, respectively. researchgate.net In this compound, a significant factor influencing the preferred conformation is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the carbonyl oxygen (C=O) or the amide nitrogen. Such interactions can lead to pseudo-cyclic structures that confer additional stability. Computational studies on dichlorophenyl acetamides have also been performed to determine stable conformations and structural parameters using DFT methods. researchgate.net
Table 1: Typical Calculated Geometric Parameters for Chloro-Amide Structures
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C=O | 1.22 - 1.24 | |
| C-N (amide) | 1.34 - 1.36 | |
| N-H | 1.01 - 1.02 | |
| C-Cl | 1.78 - 1.81 | |
| O-H | 0.96 - 0.98 | |
| C-N-C | 120 - 123 | |
| O=C-N | 122 - 125 | |
| C-C-Cl | 109 - 111 |
Note: Data is generalized from computational studies on analogous structures.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. malayajournal.orgnih.gov
For this compound, the HOMO is expected to be localized on atoms with lone pairs, such as the carbonyl oxygen, the amide nitrogen, and the chlorine atom, which represent the primary sites for electrophilic attack. The LUMO is likely distributed over the antibonding orbitals of the molecule, particularly the π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond, indicating these are the regions susceptible to nucleophilic attack.
Computational studies on analogous compounds provide insight into typical energy values. For example, a study on 3-chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethyl propanamide calculated a HOMO-LUMO energy gap of 3.732 eV. tandfonline.com Another related imidazole (B134444) derivative showed an energy gap of 4.0106 eV. malayajournal.org These values suggest that such chloro-amide compounds are generally stable molecules.
Table 2: Representative Frontier Molecular Orbital Energies of Analogous Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 3-chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethyl propanamide tandfonline.com | DFT | -8.4937 | -4.7617 | 3.732 |
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole malayajournal.org | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 |
Note: These values are for analog structures and provide an estimate of the expected range for this compound.
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex wavefunctions from DFT or ab initio calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. wisc.edu This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and delocalization effects by examining donor-acceptor interactions. These interactions are evaluated using second-order perturbation theory, where the stabilization energy, E(2), indicates the strength of the interaction. researchgate.net
In this compound, several key intramolecular interactions are expected:
Amide Resonance: The most significant interaction is the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbital of the carbonyl group (n(N) → π*(C=O)). This strong interaction is responsible for the planar geometry of the amide bond and its partial double-bond character.
Hyperconjugation: Interactions involving the C-Cl bond are also important. Delocalization from the chlorine lone pairs into adjacent σ* orbitals (n(Cl) → σ(C-C)) can occur. Similarly, delocalization from σ bonds (e.g., σ(C-H)) into the σ(C-Cl) antibond can weaken the C-Cl bond.
Hydrogen Bonding: If an intramolecular hydrogen bond exists, NBO analysis can quantify the interaction between the lone pair of the acceptor atom (e.g., carbonyl oxygen) and the antibonding σ* orbital of the O-H bond (n(O) → σ*(O-H)).
Table 3: Predicted Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| n(N) | π*(C=O) | Amide Resonance | High (> 50) |
| n(O, carbonyl) | σ*(N-C) | Hyperconjugation | Moderate (5-15) |
| n(Cl) | σ*(C-C) | Hyperconjugation | Low to Moderate (1-10) |
| n(O, hydroxyl) | σ*(C-C) | Hyperconjugation | Low to Moderate (1-5) |
Note: E(2) values are estimates based on typical values for these interactions in similar functional groups.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is invaluable for predicting how molecules will interact and identifying the regions most susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net The MEP is mapped onto the molecule's electron density surface using a color scale.
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack.
Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are the preferred sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map is expected to show distinct regions of varying potential. researchgate.netyoutube.com The most negative potential (red) will be concentrated around the highly electronegative carbonyl oxygen atom and, to a lesser extent, the chlorine atom. These areas are thus identified as the primary centers for interaction with electrophiles or for forming hydrogen bonds as an acceptor. Conversely, the most positive potential (blue) will be located on the acidic protons of the amide (N-H) and hydroxyl (O-H) groups, marking them as the sites for nucleophilic attack or hydrogen bond donation.
Table 4: Predicted MEP Regions and Reactivity for this compound
| Molecular Region | Predicted MEP Color | Potential | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Red | Strongly Negative | Site for electrophilic attack, H-bond acceptor |
| Chlorine Atom (Cl) | Yellow/Orange | Negative | Site for electrophilic attack/halogen bonding |
| Amide Hydrogen (N-H) | Blue | Positive | Site for nucleophilic attack, H-bond donor |
| Hydroxyl Hydrogen (O-H) | Blue | Strongly Positive | Site for nucleophilic attack, H-bond donor |
Quantum chemical calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, distinct chemical shifts are expected for the different proton and carbon environments. The proton on the carbon bearing the chlorine (CHCl) is expected to have a significant downfield shift. docbrown.infoyoutube.com Similarly, the methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂-) and the hydroxyl group (-CH₂-OH) will also be deshielded.
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations also provide the intensity and character of each vibrational mode. researchgate.net For this compound, characteristic frequencies would include the C=O stretch (amide I band), the N-H bend (amide II band), the O-H stretch, the N-H stretch, and the C-Cl stretch. Comparing the calculated spectrum with the experimental one is a powerful method for structural verification. Calculated frequencies are often scaled by a small factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the calculation.
Table 5: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Comments |
|---|---|---|
| ¹H NMR (ppm) | ||
| -CH(Cl)- | ~4.0 - 4.5 | Deshielded by electronegative Cl |
| -NH- | ~7.0 - 8.5 | Broad, position is solvent-dependent |
| -N-CH₂- | ~3.3 - 3.7 | Deshielded by N |
| -CH₂-OH | ~3.6 - 4.0 | Deshielded by OH |
| -OH | Variable | Broad, position is solvent/concentration dependent |
| -CH₃ | ~1.6 - 1.8 | Shielded relative to other protons |
| IR Frequencies (cm⁻¹) | ||
| O-H stretch | ~3300 - 3500 | Broad, indicates H-bonding |
| N-H stretch | ~3200 - 3400 | |
| C=O stretch (Amide I) | ~1640 - 1680 | Strong intensity |
| N-H bend (Amide II) | ~1530 - 1570 | |
| C-Cl stretch | ~650 - 800 |
Note: Predicted values are estimates based on computational studies of analogous compounds and general spectroscopic principles. pdx.eduucl.ac.uk
Conformational Analysis and Energy Landscapes
Due to several rotatable single bonds (Cα-C(O), C(O)-N, N-C, C-C, C-O), this compound can adopt a variety of different spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers that separate them. mdpi.com
Computational methods are ideal for this task. A common approach is to perform a potential energy surface (PES) scan, where the molecule's energy is calculated as a function of one or more dihedral angles. This process maps out the energy landscape, revealing low-energy conformers (local minima) and the transition states (saddle points) that connect them.
Table 6: Plausible Conformations and Defining Dihedral Angles
| Conformer Description | Key Dihedral Angle 1 | Key Dihedral Angle 2 | Stabilizing Feature |
|---|---|---|---|
| τ(O=C-N-C) | τ(N-C-C-O) | ||
| Extended | ~180° (trans-amide) | ~180° (anti) | Minimal steric hindrance |
| Folded (H-bonded) | ~180° (trans-amide) | ~60° (gauche) | Intramolecular H-bond (OH···O=C) |
| Folded (H-bonded) | ~180° (trans-amide) | ~60° (gauche) | Intramolecular H-bond (NH···OH) |
Note: This table represents a simplified overview of potential low-energy conformations.
Exploration of Rotational Isomers and Their Energetics
Theoretical calculations, typically using Density Functional Theory (DFT), are employed to map the potential energy surface associated with bond rotations. These calculations help identify stable conformers (energy minima) and the transition states that connect them. The energy difference between conformers and the height of the rotational barriers are key parameters determined from these studies.
For N-substituted amides analogous to this compound, the rotational barrier around the C-N bond has been extensively studied. Dynamic NMR experiments and DFT calculations on various amides show that these barriers are typically in the range of 15 to 23 kcal/mol. mdpi.commdpi.com For instance, the rotational barrier in formamide (B127407) is approximately 18 kcal/mol. mdpi.com The specific substituents on the carbonyl carbon and the nitrogen atom, as well as the solvent environment, can modulate this barrier height. In this compound, the presence of the electronegative chlorine atom and the hydrogen-bonding capable hydroxyethyl (B10761427) group are expected to influence the relative stability of its rotational isomers.
| Compound | Method | Rotational Barrier (ΔG≠, kcal/mol) | Reference |
|---|---|---|---|
| N-methyl-N-benzhydrylformamide | Dynamic NMR / DFT | 19.5 - 22.7 | mdpi.com |
| 3,7-diacyl bispidine derivative | Dynamic NMR | 15.0 ± 0.3 | mdpi.com |
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 13C NMR | 12.4 | nih.gov |
| Formamide | Theoretical | ~18 | mdpi.com |
Analysis of Potential Tautomeric Equilibria
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For amides like this compound, the most relevant tautomeric relationship is the amide-imidol (also referred to as amide-iminol) equilibrium. The amide form contains a carbonyl group (C=O), while the imidol form features a hydroxyl group bonded to a carbon-nitrogen double bond (C=N).
Computational studies consistently show that for simple, acyclic amides, the amide tautomer is significantly more stable than the imidol tautomer. researchgate.netstackexchange.com This stability is attributed to the greater bond energy of the C=O double bond compared to the C=N double bond. Theoretical calculations can quantify the energy difference between these tautomers, providing insight into the equilibrium constant. The energy barrier for the tautomerization process, which involves an intramolecular proton transfer, can also be computed, indicating the kinetic stability of the amide form. nih.gov
Experimental findings, often complemented by theoretical calculations, confirm the predominance of the amide form in most conditions. researchgate.net However, factors such as substitution, solvent effects, and intramolecular hydrogen bonding can influence the position of the equilibrium. nih.gov For this compound, it is expected that the amide form is the overwhelmingly favored tautomer under standard conditions.
| Compound System | Computational Method | Finding | Reference |
|---|---|---|---|
| General Amides | Theoretical Calculations | Amide form is generally more stable than the imidol form. | researchgate.netstackexchange.com |
| Thiophene-2-carbohydrazide | DFT B3LYP/6-311G(d,p) | The endo-isomer amide structure is the kinetically favored isomer. | nih.gov |
| Glutamine Side Chain | QM/MM Simulations | Amide-imide tautomerization is crucial in specific enzymatic and photochemical reactions. | rsc.org |
| 1-Benzamidoisoquinoline Derivatives | DFT Calculations | Equilibrium can be controlled by substituent effects; the amide form is most abundant for electron-donating groups. | nih.gov |
Theoretical Studies on Substituent Effects on Electronic and Spectroscopic Properties
The electronic properties of this compound are governed by its constituent atoms and their arrangement. Computational quantum chemistry, particularly DFT, allows for the detailed investigation of these properties by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.
Substituents play a crucial role in tuning these electronic properties. The effects of different groups are generally categorized as either electron-donating (EDG) or electron-withdrawing (EWG). libretexts.orgucalgary.ca In this compound, the chlorine atom acts as an electron-withdrawing group through induction, while the alkyl and hydroxyethyl groups have electron-donating characteristics. The amide group itself can act as either an EDG or EWG depending on its point of attachment and the electronic nature of the rest of the molecule. nih.gov
Theoretical studies on analog compounds demonstrate that:
Electron-withdrawing groups tend to lower the energies of both HOMO and LUMO, often leading to a larger HOMO-LUMO gap. researchgate.net
Electron-donating groups typically raise the HOMO energy level more significantly than the LUMO level, resulting in a smaller HOMO-LUMO gap. nih.govacs.org
The HOMO-LUMO gap is a critical parameter as it relates to the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. nih.gov These computational predictions of electronic properties are invaluable for understanding and predicting the molecule's behavior in various chemical and biological contexts. Changes in these electronic properties also correlate with shifts in spectroscopic signals, which can be simulated computationally to aid in the interpretation of experimental spectra. nih.govcas.cz
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Reference |
|---|---|---|---|---|
| Electron-Donating Group (EDG) (e.g., -OH, -CH3) | Increase | Slight Increase/Decrease | Decrease | nih.govacs.org |
| Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO2, -CF3) | Decrease | Decrease | Generally Increase | researchgate.netnih.gov |
Nonlinear Optical (NLO) Properties Theoretical Evaluation
Nonlinear optical (NLO) materials are capable of altering the properties of light, such as its frequency and phase, and are essential for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to be polarized by an external electric field. Computational methods provide a direct route to evaluating key NLO parameters, including the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).
The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is of particular interest for materials with potential applications in technologies like second-harmonic generation (SHG). Molecules with large β values typically possess a significant charge asymmetry, often achieved in "push-pull" systems where an electron-donating group is connected to an electron-withdrawing group through a conjugated π-system.
For molecules like this compound, which lack an extensive conjugation system, the NLO response is expected to be modest. However, theoretical calculations using DFT can still provide a quantitative prediction of its NLO properties. These calculations involve applying a virtual electric field and computing the energy response of the molecule. The results are often compared to standard reference materials, such as urea, to gauge their potential. nih.govmdpi.com Computational studies on various small organic molecules have shown that the presence of polar functional groups and heteroatoms can contribute to a non-zero hyperpolarizability. researchgate.netrepositorioinstitucional.mx
| Compound | Computational Method | Calculated βtot (x 10-30 esu) | Reference |
|---|---|---|---|
| Urea (Reference) | DFT/B3LYP | ~0.3 - 0.7 (Varies with basis set) | nih.govmdpi.com |
| o-Cl Benzaldehyde | B3LYP/6-31G'(d,p) | 0.156 | mdpi.com |
| m-Cl Benzaldehyde | B3LYP/6-31G'(d,p) | 0.241 | mdpi.com |
| p-Cl Benzaldehyde | B3LYP/6-31G'(d,p) | 0.820 | mdpi.com |
| Novel Fused-Triazine Derivative (Compound 3) | B3LYP/6-311G** | 5.56 | nih.gov |
Future Research Directions and Open Questions in Substituted Propanamide Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign methods for the synthesis of substituted propanamides is a cornerstone of future research. Traditional methods often rely on harsh reagents and produce significant waste. Future investigations should focus on:
Direct Amination of Chlorinated Propanoic Acids: Exploring catalytic systems for the direct amination of 2-chloropropanoic acid derivatives with 2-aminoethanol, minimizing the need for protecting groups and reducing the number of synthetic steps.
Enzymatic Synthesis: Investigating the use of lipases or other enzymes to catalyze the amidation reaction under mild conditions, offering high selectivity and reducing the environmental impact.
Flow Chemistry Approaches: Developing continuous flow processes for the synthesis of 2-chloro-N-(2-hydroxyethyl)propanamide. This would not only allow for safer handling of potentially reactive intermediates but also enable easier scalability and process optimization.
A comparative table of potential synthetic routes is presented below:
| Synthetic Pathway | Potential Advantages | Potential Challenges |
| Conventional Acylation | Well-established methodology | Use of potentially hazardous reagents (e.g., thionyl chloride), generation of stoichiometric waste |
| Direct Catalytic Amination | Atom economy, reduced waste | Catalyst development and optimization, potential for side reactions |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations |
| Flow Chemistry | Enhanced safety, scalability, and process control | Initial setup cost, potential for clogging |
Advanced Mechanistic Studies of Halogen-Amide-Hydroxyl Reactivity
The interplay between the chloro, amide, and hydroxyl functionalities is a key area for mechanistic investigation. Understanding the intramolecular and intermolecular interactions is crucial for predicting and controlling the reactivity of this compound. Key research questions include:
Intramolecular Cyclization: Under basic conditions, could the hydroxyl group displace the chlorine atom via an intramolecular nucleophilic substitution to form a morpholinone derivative? Detailed kinetic and computational studies could elucidate the feasibility and mechanism of this transformation.
Neighboring Group Participation: To what extent does the amide or hydroxyl group influence the reactivity of the C-Cl bond towards external nucleophiles? Investigating the kinetics of substitution reactions with a variety of nucleophiles would provide valuable insights.
Hydrogen Bonding Networks: How do the amide and hydroxyl groups participate in hydrogen bonding in both the solid state and in solution? Spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography could be employed to study these interactions, which can significantly influence the compound's physical and chemical properties.
Development of Catalytic Systems for Selective Transformations
The presence of multiple reactive sites in this compound makes the development of selective catalytic systems a high-priority research area. Future work should target:
Selective C-Cl Bond Functionalization: Designing catalysts (e.g., transition metal complexes) that can selectively activate the C-Cl bond for cross-coupling reactions, allowing for the introduction of new functional groups without affecting the amide or hydroxyl moieties.
Catalytic Hydrolysis/Alcoholysis: Developing catalysts that can selectively hydrolyze or alcoholyze the amide bond under mild conditions, providing a controlled route for degradation or modification.
Asymmetric Transformations: For chiral variants of substituted propanamides, the development of enantioselective catalysts for reactions at the stereocenter would be of significant interest, particularly for pharmaceutical applications.
Integration with Green Chemistry Principles in Synthesis and Application
Future research must be guided by the principles of green chemistry to ensure the sustainability of any developed processes. For this compound and related compounds, this includes:
Use of Renewable Feedstocks: Investigating the synthesis of the propanamide backbone from bio-based resources, such as lactic acid, which can be derived from fermentation.
Solvent Selection: Focusing on the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, for both synthesis and downstream processing.
Biodegradability Studies: Assessing the biodegradability of this compound and its potential transformation products to understand its environmental fate.
| Green Chemistry Principle | Application in Substituted Propanamide Chemistry |
| Prevention | Designing synthetic routes with higher atom economy and fewer steps. |
| Atom Economy | Prioritizing addition and rearrangement reactions over substitution and elimination reactions. |
| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. |
| Designing Safer Chemicals | Investigating the structure-toxicity relationship to design molecules with reduced intrinsic hazard. |
| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water or other benign alternatives. |
| Design for Energy Efficiency | Utilizing catalytic and flow chemistry approaches to reduce energy consumption. |
| Use of Renewable Feedstocks | Synthesizing the propanamide from bio-based sources. |
| Reduce Derivatives | Minimizing the use of protecting groups. |
| Catalysis | Employing catalytic reagents over stoichiometric ones. |
| Design for Degradation | Studying the biodegradability and environmental fate of the compounds. |
| Real-time analysis for Pollution Prevention | Implementing in-situ monitoring of reactions to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |
Synergistic Experimental and Computational Research to Elucidate Structure-Reactivity Relationships
A combined experimental and computational approach will be essential for a deep understanding of the structure-reactivity relationships in substituted propanamides. Future research should leverage:
Density Functional Theory (DFT) Calculations: To model reaction pathways, predict transition state energies, and understand the electronic structure of this compound and its derivatives.
Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents and other molecules.
Quantitative Structure-Property Relationship (QSPR) Studies: To develop models that can predict the physical, chemical, and biological properties of new substituted propanamides based on their molecular structure.
By integrating these computational tools with experimental validation, researchers can accelerate the discovery and development of new substituted propanamides with tailored properties for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing block copolymers using 2-chloro-N-(2-hydroxyethyl)propanamide as an ATRP initiator?
- Methodological Answer : The compound acts as a bifunctional initiator in atom transfer radical polymerization (ATRP) for synthesizing thermoresponsive PNIPAM-block-PS copolymers. Optimal conditions include:
- Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to stabilize reactive intermediates .
- Catalyst : Cu(I)Br with a ligand (e.g., PMDETA) to mediate radical formation.
- Temperature : 60–80°C to balance polymerization rate and control over molecular weight.
- Monitoring : Gel permeation chromatography (GPC) to track molecular weight distribution and dispersity (Đ).
Q. How can the structure and purity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : and NMR to identify protons and carbons in the chloro and hydroxyethyl groups.
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~3250 cm (O-H stretch) .
- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]) and rule out impurities.
Q. What are common synthetic challenges when preparing this compound, and how are they addressed?
- Methodological Answer : Key challenges include:
- Hydrolysis of the chloro group : Conduct reactions under anhydrous conditions with drying agents like molecular sieves.
- Byproduct formation : Use stoichiometric control (e.g., excess 2-hydroxyethylamine) and purification via column chromatography with ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How does the bifunctionality of this compound influence copolymer architecture in ATRP?
- Methodological Answer : The hydroxyethyl and chloro groups enable sequential initiation:
- First Stage : Initiate PNIPAM chains via the chloro group.
- Second Stage : Use the hydroxyethyl group to graft polystyrene (PS) blocks.
- Characterization : Small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) to analyze microphase separation and thermal transitions .
- Data Contradiction Note : Discrepancies in block length ratios may arise from competing side reactions (e.g., radical termination). Kinetic studies using NMR or inline FTIR are recommended to resolve such issues.
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloro group’s leaving ability is influenced by:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing substitution rates .
- Electronic Factors : Electron-withdrawing hydroxyethyl group increases electrophilicity at the carbonyl carbon.
- Kinetic Analysis : Use Hammett plots or DFT calculations to correlate substituent effects with reaction rates .
Q. How can computational modeling predict the biological interactions of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes (e.g., hydrolases) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyethyl group and hydrophobic interactions with the chloro substituent .
- MD Simulations : Analyze stability of ligand-protein complexes in aqueous environments over 100-ns trajectories.
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
Critical Analysis of Contradictions
- Variability in ATRP Efficiency : Discrepancies in initiation efficiency (~60–90%) across studies may stem from trace moisture or oxygen. Use rigorous Schlenk techniques for reproducibility .
- Biological Activity vs. Derivatives : While this compound itself lacks direct bioactivity data, its thiazole or indole derivatives show antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus). Always contextualize findings with structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
